molecular formula C30H26O12 B153740 Procyanidin B6 CAS No. 12798-58-2

Procyanidin B6

Cat. No. B153740
CAS RN: 12798-58-2
M. Wt: 578.5 g/mol
InChI Key: GMISZFQPFDAPGI-ZBRHZRBFSA-N
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Description

Procyanidin B6 is a B type proanthocyanidin, which is a catechin-(4α→6)-catechin dimer . It can be found in grape seeds and in beer . It has a role as a metabolite .


Synthesis Analysis

The synthesis of Procyanidin B6 involves the condensation of synthetic (2R,3S,4R or S)-leucocyanidin and (+)-catechin at pH 5 under ambient conditions to give the all-trans-[4,8]- and [4,6]-bi-[ (+)-catechins] (procyanidins B3 and B6) the all-trans-[4,8:4,8]- and [4,8:4,6]-tri-[ (+)-catechins] (procyanidin C2 and isomer) . A new, simple method for the stereoselective synthesis of procyanidin B6, a (+)-catechin-(4-6)-(+)-catechin dimer, by Lewis acid-catalyzed intramolecular condensation has been reported .


Molecular Structure Analysis

The molecular formula of Procyanidin B6 is C30H26O12 . The IUPAC name is (2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Procyanidin B6 include the removal of the 5-O-t-butyldimethylsilyl (TBDMS) group of 5,7,3’4’-tetra-O-TBDMS-(+)-catechin using trifluoroacetic acid, leading to the “regio-controlled” synthesis of procyanidin B6 . The 5-hydroxyl group of the 7,3’,4’-tri-O-TBDMS-(+)-catechin nucleophile and the 3-hydroxyl group of 5,7,3’,4’-tetra-O-benzylated-(+)-catechin electrophile were connected with an azelaic acid .


Physical And Chemical Properties Analysis

Procyanidin B6 has a molecular weight of 578.5 g/mol . It is a hydroxyflavan, a proanthocyanidin, and a biflavonoid . It is functionally related to a (+)-catechin .

Scientific Research Applications

Hair Growth Promotion

Procyanidin B6 has been identified as a potential agent for promoting hair growth. In studies involving humans, the application of procyanidin B6 resulted in a significant increase in hair count and diameter, suggesting its effectiveness as a treatment for male pattern baldness. These findings were confirmed through double-blind clinical trials where no adverse side effects were observed (Kamimura, Takahashi, & Watanabe, 2000; Takahashi, Kamimura, Yokoo, Honda, & Watanabe, 2001).

Obesity and Metabolic Health

Research has shown that procyanidin B6 can mitigate obesity and its related risk factors in animal models. It was found to reduce body weight gain, improve lipid profiles, and increase energy expenditure in mice on a high-fat diet. Additionally, it modulated the gut microbiota, indicating a potential role in managing obesity and related metabolic disorders (Zheng, Huang, Zhao, Xu, Sheng, Luo, & He, 2018; Su, Li, Hu, Xie, Ke, Zheng, & Chen, 2018).

Antioxidant and Anti-Inflammatory Properties

Procyanidin B6 exhibits significant antioxidant and anti-inflammatory properties. In particular, its activation of peroxisome proliferator-activated receptor γ (PPARγ) in macrophages leads to enhanced expressions of M2 macrophage markers, which are involved in anti-inflammatory responses. This highlights its potential for treating metabolic inflammatory diseases (Tian, Yang, Yao, Qian, Liu, Xie, Ma, Nie, Lai, Xiao, & Wang, 2019).

Oral Health Applications

Procyanidin B6 has shown promise in treating various oral diseases due to its pharmacological properties, including antioxidant, antibacterial, and anti-inflammatory effects. Its potential against oral diseases like dental caries, periodontitis, and endodontic infections has been highlighted, especially considering the advancements in drug delivery systems to enhance bioavailability (Chen, Wang, Yu, Wang, Tian, & Zhu, 2022).

Wound Healing

Procyanidins, including B6, demonstrate potential benefits in wound healing. Studies on human cells have shown that procyanidins can aid in cellular proliferation, migration, and exhibit antibacterial and anti-inflammatory activities, which are crucial for effective wound healing (Ferni, 2022).

Anticancer Properties

Procyanidin B6 has been found to induce apoptosis in tumor cells through the activation of the mitochondrial pathway. This was particularly observed in studies involving apple procyanidins, which showed inhibition of the growth of transplanted mouse melanoma and mammary tumor cells and increased the survival rate of the host mice (Miura, Chiba, Kasai, Nozaka, Nakamura, Shoji, Kanda, Ohtake, & Sato, 2007).

Adiposity and Insulin Resistance

Procyanidin B6 has been found to modulate adiposity and insulin resistance. Its effects on adipocytes, lipid synthesis, and glucose uptake suggest a protective role in conditions like obesity and insulin resistance (Pinent, Bladé, Salvadó, Blay, Pujadas, Fernández-Larrea, Arola, & Ardévol, 2006).

Mechanism of Action

While the specific mechanism of action of Procyanidin B6 is not mentioned in the search results, procyanidins in general are known for their strong antioxidant activity and a wide range of biological functions .

Future Directions

Procyanidins, including Procyanidin B6, are found in many edible plants and exhibit interesting biological activities . They have attracted a great deal of attention because of their strong antioxidant activity and wide range of interesting biological functions . Therefore, future research could focus on further exploring the biological activities and potential health benefits of Procyanidin B6.

properties

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMISZFQPFDAPGI-ZBRHZRBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028815
Record name Procyanidin B6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Procyanidin B6

CAS RN

12798-58-2
Record name Procyanidin B6
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12798-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procyanidin B6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012798582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procyanidin B6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Procyanidin B6
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ77QV8UB3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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